(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is notable for its chiral centers at the 2nd and 4th positions, which give it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of steps including protection, cyclization, and deprotection reactions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid include other pyrrolidine derivatives such as:
- (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
- (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Uniqueness
What sets this compound apart is its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The unique arrangement of its chiral centers can result in different interactions with biological targets compared to its stereoisomers.
Properties
CAS No. |
1215385-34-4 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
FMIPNAUMSPFTHK-CRCLSJGQSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@@H]1C(=O)O)O |
Canonical SMILES |
CN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.